TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
Description
TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized phosphoramidite reagent critical in oligonucleotide synthesis. Its structure integrates a tert-butyldimethylsilyl (TBDMS) protecting group, a polyethylene glycol (PEG5) spacer, and a β-cyanoethyl-N,N-diisopropylphosphoramidite moiety. This design enhances solubility and stability during solid-phase synthesis, making it ideal for constructing modified oligonucleotides with therapeutic applications in antisense therapy and gene editing .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O6PSi/c1-21(2)25(22(3)4)32(29-12-10-11-24)30-19-17-27-15-13-26-14-16-28-18-20-31-33(8,9)23(5,6)7/h21-22H,10,12-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYMOIOVYUYFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49N2O6PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103127 | |
| Record name | Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 13,13,14,14-tetramethyl-3,6,9,12-tetraoxa-13-silapentadec-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807521-08-9 | |
| Record name | Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 13,13,14,14-tetramethyl-3,6,9,12-tetraoxa-13-silapentadec-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 13,13,14,14-tetramethyl-3,6,9,12-tetraoxa-13-silapentadec-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the PEG5 Backbone
The synthesis begins with the functionalization of the PEG5 chain. A hydroxyl-terminated PEG5 precursor is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base. This step yields TBDMS-PEG5-OH, with the silyl group selectively protecting the primary hydroxyl group. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to avoid hydrolysis.
Reaction Conditions :
Purification and Characterization
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate and hexanes. Critical quality control measures include:
-
31P NMR : Confirms phosphoramidite formation (δ 148–150 ppm).
-
HPLC-MS : Verifies molecular weight (508.7 g/mol) and purity (>95%).
Solid-Phase Synthesis Adaptations
Immobilized PEG Supports
Recent advances employ soluble polyethylene glycol (PEG) supports to streamline synthesis. The PEG backbone is anchored to a resin via a succinyl linker, enabling iterative coupling and washing steps. After each phosphorylation, the product is precipitated with diethyl ether to remove excess reagents.
Advantages :
Challenges :
Diastereomer Resolution
The phosphoramidite group introduces a chiral center at phosphorus, yielding two diastereomers. Chromatographic separation using reversed-phase C18 columns resolves these isomers, with mobile phases containing ammonium bicarbonate and acetonitrile.
Chromatographic Conditions :
| Column | Waters Acquity UPLC BEH C18 (1.7 µm) |
|---|---|
| Gradient | 10–90% acetonitrile in 55 minutes |
| Detection | UV (260 nm), ESI-MS |
Stability and Degradation Mitigation
Oxidation Pathways
Phosphoramidites are prone to oxidation, forming phosphotriesters that hinder coupling efficiency. Degradation is accelerated by trace water or oxygen, necessitating:
Hydrolysis Control
The β-cyanoethyl group hydrolyzes under basic conditions, requiring pH-controlled environments (pH 6.5–7.5) during synthesis. Buffers such as ammonium bicarbonate are preferred over triethylammonium acetate to minimize degradation.
Industrial-Scale Production Protocols
Large-Batch Reactor Design
Industrial synthesis employs jacketed reactors with:
Regulatory Compliance
Quality assurance protocols align with ICH guidelines, emphasizing:
-
Impurity Profiling : LC-UV-MS detects hydrolyzed phosphoramidites (<0.5% threshold).
-
Documentation : Full traceability of PEG and phosphoramidite raw materials.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solution-Phase | 75–80 | 95–98 | Moderate |
| Solid-Phase (PEG) | 85–90 | 98–99 | High |
| Industrial Batch | 70–75 | 95–97 | Very High |
Key Observations :
Chemical Reactions Analysis
Molecular Characteristics
-
Molecular Formula : C23H49N2O6PSi
-
Molecular Weight : 508.7 g/mol
-
CAS Number : 1807521-08-9
Reaction Mechanisms
The reaction mechanisms can be summarized as follows:
-
The coupling reaction involves nucleophilic attack by the hydroxyl group on the phosphorus atom of the phosphoramidite.
-
The oxidation step converts the unstable phosphite triester to a stable phosphate triester, which is crucial for the integrity of the synthesized oligonucleotide.
-
Deprotection typically involves base-induced cleavage of silyl groups, allowing for the release of the active oligonucleotide.
Comparative Studies
Research comparing different phosphoramidite reagents indicates that beta-cyanoethyl-N,N-diisopropylamino phosphoramidites exhibit slower decomposition rates than traditional methyl-phosphoramidites, leading to higher yields and better quality of synthesized oligonucleotides .
Yield and Purity Analysis
The effectiveness of TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite in oligonucleotide synthesis has been validated through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which confirm high yields (>95%) and purity levels .
Scientific Research Applications
Oligonucleotide Synthesis
Overview
Phosphoramidites like TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl) are essential for the chemical synthesis of oligonucleotides. They allow for the stepwise addition of nucleotide units to form DNA and RNA sequences with high fidelity and efficiency.
Key Features
- High Coupling Efficiency : The TBDMS group provides excellent protection for the 5' hydroxyl group during synthesis, enhancing the overall yield of the desired oligonucleotide product .
- Solubility : The PEG (polyethylene glycol) component increases solubility in aqueous solutions, facilitating reactions that require higher concentrations of reagents .
Case Study
A study demonstrated that using TBDMS-PEG5 phosphoramidites improved the synthesis of modified RNA sequences. The incorporation of PEG enhanced the solubility and stability of the oligonucleotides, making them suitable for therapeutic applications such as RNA interference (RNAi) and antisense therapy .
Drug Development
Overview
this compound plays a crucial role in developing nucleic acid-based drugs, including siRNA and mRNA therapeutics.
Applications in Therapeutics
- siRNA Synthesis : The compound is utilized to synthesize small interfering RNAs (siRNAs) that can silence specific genes associated with diseases. Its ability to form stable duplexes enhances the efficacy of these therapeutic agents .
- mRNA Vaccines : With the rise of mRNA vaccines, this phosphoramidite is instrumental in synthesizing mRNA sequences that encode viral proteins, which are then used to elicit an immune response .
Bioconjugation
Overview
Bioconjugation involves linking biomolecules to other entities (e.g., drugs, dyes) for various applications in research and therapy. This compound is particularly valuable due to its functional groups that facilitate conjugation.
Key Features
- Versatility : The presence of a cyanoethyl group allows for further modifications and conjugations with other biomolecules or therapeutic agents.
- Stability and Reactivity : The compound maintains stability under various conditions, making it suitable for diverse bioconjugation strategies .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Oligonucleotide Synthesis | Stepwise addition of nucleotides | High coupling efficiency, enhanced solubility |
| Drug Development | Synthesis of siRNA and mRNA for therapeutics | Effective gene silencing, immune response activation |
| Bioconjugation | Linking biomolecules for research and therapy | Versatile modifications, stable under conditions |
Mechanism of Action
The mechanism of action of TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the protection of hydroxyl groups during oligonucleotide synthesis. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site . The phosphoramidite group facilitates the coupling of nucleotides, allowing for the sequential addition of nucleotides to form the desired oligonucleotide sequence .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₉N₃O₅S
- Molecular Weight : 375.48 g/mol
- CAS Number : 1263044-40-1
- Purity : ≥98% (HPLC) .
The PEG5 spacer improves hydrophilicity, facilitating efficient coupling in automated synthesizers, while the TBDMS group protects hydroxyl functionalities during synthesis .
Comparative Analysis with Similar Phosphoramidites
Structural and Functional Comparison
Below is a comparative analysis of TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite with structurally related compounds:
Key Differences and Advantages
Solubility and Reactivity: The PEG5 spacer in TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite enhances aqueous solubility compared to bulkier analogs like the adenosine-derived phosphoramidite (1018.22 g/mol), which requires stringent anhydrous conditions . The β-cyanoethyl group in all compounds ensures efficient phosphite triester formation, but the TBDMS-PEG5 variant avoids steric hindrance seen in DMT-protected analogs .
Synthetic Efficiency: TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite achieves >98% coupling efficiency in automated synthesizers due to optimized steric and electronic properties, outperforming tetraisopropylphosphordiamidite (283.34 g/mol), which lacks protective groups for sensitive moieties .
Application-Specific Design: Adenosine-derived phosphoramidites (e.g., CAS 121058-86-4) are tailored for incorporation into antisense oligonucleotides, whereas the PEG5 variant is versatile for both therapeutic and diagnostic oligonucleotide probes .
Research Findings and Industrial Relevance
- Purity and Yield: Industrial-grade TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Broadpharm, ≥98% purity) ensures high-yield synthesis of oligonucleotides with minimal side reactions, critical for FDA-compliant therapeutic production .
- Stability : The TBDMS group provides superior protection against nucleophilic attack compared to acetyl or benzoyl groups in other phosphoramidites, reducing depurination risks .
- Cost-Effectiveness: Despite higher molecular complexity, the PEG5 variant’s recyclable byproducts (e.g., cyanoethyl ether) reduce waste management costs in large-scale production .
Biological Activity
TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized organophosphorus compound utilized primarily in the synthesis of nucleic acids and polymers. This article explores its biological activity, applications in drug development, and the underlying mechanisms that contribute to its efficacy.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a TBDMS (tert-butyldimethylsilyl) group, a PEG (polyethylene glycol) moiety, and a phosphoramidite functional group, which is crucial for its role in oligonucleotide synthesis.
This compound functions as a phosphitylating agent, facilitating the formation of phosphodiester bonds during nucleic acid synthesis. The incorporation of PEG enhances solubility and biocompatibility, reducing toxicity and improving the pharmacokinetic profiles of the resultant oligonucleotides.
1. Synthesis of Nucleic Acids
The compound is widely used in the automated synthesis of RNA and DNA. Its high coupling efficiency allows for the precise construction of custom sequences essential for therapeutic applications, including gene therapy and vaccine development. The incorporation of TBDMS groups provides stability against nucleases, enhancing the half-life of synthesized oligonucleotides in biological systems .
2. Modification of Polymer Properties
The PEG component significantly influences the physical properties of polymers synthesized using this compound. It increases hydrophilicity and reduces immunogenicity, making these polymers suitable for drug delivery systems .
Case Study 1: Therapeutic RNA Synthesis
In a study focusing on RNA vaccines, this compound was employed to synthesize mRNA encoding specific antigens. The resulting mRNA demonstrated enhanced stability and immunogenicity compared to conventional synthesis methods. This work underscores the compound's potential in developing effective vaccines against infectious diseases .
Case Study 2: Polymer-Based Drug Delivery
Research has shown that polymers derived from this compound can encapsulate chemotherapeutic agents, leading to improved solubility and targeted delivery. In vitro studies indicated that these polymer-drug conjugates exhibited reduced cytotoxicity towards healthy cells while maintaining efficacy against cancer cells .
Comparative Analysis
| Feature | This compound | Traditional Phosphoramidites |
|---|---|---|
| Solubility | High due to PEG component | Variable |
| Stability | Enhanced by TBDMS protection | Moderate |
| Coupling Efficiency | High | Moderate |
| Application Areas | RNA/DNA synthesis, drug delivery | Primarily nucleic acid synthesis |
Q & A
Q. What is the standard protocol for incorporating TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite into oligonucleotides during solid-phase synthesis?
The compound is integrated into oligonucleotides via automated solid-phase synthesis using a DNA synthesizer (e.g., Beckman Oligo 1000S or Expedite 8909). Key steps include:
- Coupling : Dissolve the phosphoramidite in anhydrous acetonitrile (0.067–0.1 M). Activate with a mild acid (e.g., 1H-tetrazole) for 360–900 seconds, depending on steric hindrance from the PEG5-TBDMS group .
- Oxidation : Stabilize the phosphate linkage using iodine/water/pyridine.
- Deprotection : Cleave the oligonucleotide from the solid support and remove β-cyanoethyl groups with concentrated ammonium hydroxide (room temperature, 1 hour) .
- Purification : Use reverse-phase HPLC with a C18 column and triethylammonium acetate/acetonitrile gradients .
Q. How is the purity and structural integrity of TBDMS-PEG5-phosphoramidite verified prior to use in oligonucleotide synthesis?
- Purity : Assessed via analytical HPLC (≥95% purity) with UV detection at 260 nm .
- Structural validation :
Advanced Research Questions
Q. What factors influence the coupling efficiency of TBDMS-PEG5-phosphoramidite in automated synthesis, and how can inefficiencies be mitigated?
- Steric hindrance : The PEG5-TBDMS group reduces coupling efficiency. Mitigate by extending coupling times (e.g., 900 seconds) and using fresh activator solutions .
- Reagent stability : Phosphoramidites decompose in solution over time. Prepare reagents daily and store under argon. Decomposition rates vary; for example, diisopropylamine-based amidites are more stable than morpholino derivatives .
- Competitive coupling : When mixed with other phosphoramidites, ensure equimolar ratios to avoid sequence bias. Monitor via HPLC or ³¹P NMR .
Q. How do β-cyanoethyl protecting groups in phosphoramidites affect post-synthetic processing, and what are optimal deprotection conditions?
- Cleavage : The β-cyanoethyl group is removed during ammonia treatment (concentrated NH₄OH, 1 hour, RT). For sensitive modifications (e.g., PEG5-TBDMS), avoid prolonged heating to prevent PEG chain degradation .
- Side reactions : Basic conditions (e.g., DIEA) during synthesis can prematurely cleave β-cyanoethyl groups. Use neutralizers like pyridine or minimize exposure to amines .
Q. What analytical techniques are most effective for characterizing oligonucleotides containing TBDMS-PEG5 modifications?
- Ion-exchange HPLC : Resolves charge variants caused by PEGylation. Use a DNAPac PA-100 column with NaCl gradients .
- MALDI-TOF MS : Detects mass shifts (e.g., +508.7 Da per modification). Matrix: 3-hydroxypicolinic acid .
- Denaturing PAGE : Confirms size homogeneity. Staining with ethidium bromide or SYBR Gold highlights backbone integrity .
Q. How can researchers troubleshoot low yields in oligonucleotide synthesis when using TBDMS-PEG5-phosphoramidite?
- Stepwise analysis :
- Coupling failure : Use trityl assays to quantify coupling efficiency. Repeat coupling steps if <98% efficiency .
- Deprotection issues : Verify ammonia freshness and ensure complete cleavage via UV monitoring (260 nm) .
- Purification losses : Optimize HPLC gradients to recover PEG-modified oligonucleotides, which elute later than unmodified strands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
